molecular formula C14H17N5 B14685619 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-03-9

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14685619
CAS No.: 24749-03-9
M. Wt: 255.32 g/mol
InChI Key: IPPJTOSRHODEJG-UHFFFAOYSA-N
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Description

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,6-dimethylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite to generate the diazonium salt, which then reacts with the pyrimidine derivative to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and potential biological activities make it a compound of interest in various fields of research and industry .

Properties

CAS No.

24749-03-9

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H17N5/c1-8-6-5-7-9(2)12(8)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

IPPJTOSRHODEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NC2=C(N=C(N=C2C)N)C

Origin of Product

United States

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